molecular formula C5H8N2O2S2 B112599 5-(Aminomethyl)thiophene-2-sulfonamide CAS No. 408352-66-9

5-(Aminomethyl)thiophene-2-sulfonamide

Cat. No. B112599
M. Wt: 192.3 g/mol
InChI Key: BAFJJOAPLFRFQZ-UHFFFAOYSA-N
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Description

5-(Aminomethyl)thiophene-2-sulfonamide is a chemical compound with the molecular formula C5H8N2O2S2 and a molecular weight of 192.26 . It is a solid substance .


Molecular Structure Analysis

The SMILES string for 5-(Aminomethyl)thiophene-2-sulfonamide is NCc1ccc(s1)S(N)(=O)=O . This represents the structure of the molecule in a linear format.


Physical And Chemical Properties Analysis

5-(Aminomethyl)thiophene-2-sulfonamide is a solid substance . Its melting point is 96-97°C .

Scientific Research Applications

Synthesis and Biological Activity

  • A study by (Arsenyan et al., 2016) focused on synthesizing 5-aminomethyl-substituted 6-chloroselenopheno[3,2-b]thiophene-2-sulfonamides and examining their cytotoxicity against various human and mouse cell lines.

Pharmacological Applications

  • (Barnish et al., 1981) described the use of 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides, highlighting their anticonvulsant activities and ability to increase cerebral blood flow.

Ocular Hypotensive Activity

  • A study by (Prugh et al., 1991) researched 5-substituted thieno[2,3-b]thiophene-2-sulfonamides for topical ocular hypotensive activity in glaucoma models.

Inhibition and Antibacterial Properties

  • Research by (Noreen et al., 2017) detailed the synthesis of thiophene sulfonamide derivatives as potential urease inhibitors and antibacterial agents.

Solubilization Studies

  • (Saeed et al., 2017) investigated the solubilization of thiophene derivatives in micellar solutions, providing insights into their thermodynamic properties and interactions.

Bacterial Growth Inhibition

  • A study by (Bulkacz et al., 1968) explored the structure versus activity relationship of thiophene analogs of sulfanilamides, focusing on their antibacterial properties.

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral - Aquatic Chronic 2 . The hazard statements associated with it are H302 (Harmful if swallowed) and H411 (Toxic to aquatic life with long lasting effects) . The precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P273 (Avoid release to the environment), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P391 (Collect spillage), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

5-(aminomethyl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S2/c6-3-4-1-2-5(10-4)11(7,8)9/h1-2H,3,6H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFJJOAPLFRFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406942
Record name 5-(aminomethyl)thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)thiophene-2-sulfonamide

CAS RN

408352-66-9
Record name 5-(aminomethyl)thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 408352-66-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Z Alım, Z Köksal, M Karaman - Pharmacological Reports, 2020 - Springer
Background Thiophene(s) are an important group in therapeutic applications, and sulfonamides are the most important class of carbonic anhydrase (CA) inhibitors. In this study, …
Number of citations: 15 link.springer.com
Z Köksal - Drug and Chemical Toxicology, 2021 - Taylor & Francis
Lactoperoxidase (LPO, EC1.11.1.7) is a natural antibacterial agent which is secreted from salivary, mammary, and other mucosal glands. It is one of the crucial enzymes in biological …
Number of citations: 4 www.tandfonline.com
Y Demir, Z Köksal - Pharmacological reports, 2019 - Springer
Background Paraoxonase 1 (PON1) is an antiatherogenic and organophosphate hydrolyzer enzyme. It has important roles including protecting low density lipoprotein (LDL) against …
Number of citations: 57 link.springer.com
IR Hardcastle, CE Arris, J Bentley… - Journal of medicinal …, 2004 - ACS Publications
The adenosine 5‘-triphosphate (ATP) competitive cyclin-dependent kinase inhibitor O 6 -cyclohexylmethylguanine (NU2058, 1) has been employed as the lead in a structure-based …
Number of citations: 148 pubs.acs.org

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